molecular formula C9H19NO B1475542 1-{[(Butan-2-yl)amino]methyl}cyclobutan-1-ol CAS No. 1595843-89-2

1-{[(Butan-2-yl)amino]methyl}cyclobutan-1-ol

Cat. No. B1475542
M. Wt: 157.25 g/mol
InChI Key: FLMRAEQWRQRMBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{[(Butan-2-yl)amino]methyl}cyclobutan-1-ol is a novel cyclic compound with potential applications in the fields of medicine and biochemistry. It is a cyclic compound that is composed of four carbons, two hydrogens, two nitrogens, and one oxygen atom. It is a cyclic ether, which is a type of organic compound that is composed of two oxygen atoms and two carbon atoms. This compound has a molecular weight of 134.2 g/mol and a melting point of -58°C.

Scientific Research Applications

Synthetic Methodologies and Structural Analysis

  • Stereodivergent Syntheses : The compound has been utilized in the stereodivergent synthesis of bis(cyclobutane) β-dipeptides, showcasing its versatility in creating enantiomeric and diastereomeric peptides with cyclobutane residues, a significant advancement in peptide synthesis and design (Izquierdo et al., 2002).

  • Asymmetric Synthesis : Another research avenue includes its asymmetric synthesis for producing (S)-3-Amino-4-methoxy-butan-1-ol, demonstrating the compound's role in achieving high enantioselectivity in chemical syntheses (Mattei et al., 2011).

  • Crystal Structure Analysis : The crystal structure of 4-(1-mesityl-1-methylcyclobutane-3-yl)-2-(N-ethyl)aminothiazole was reported, highlighting the structural features and potential for biological activity, further contributing to the understanding of cyclobutane derivatives' chemical and physical properties (Sarı et al., 2002).

Applications in Material Science and Therapeutics

  • Polymer Synthesis : The compound and its derivatives have been explored in the polymerization processes, such as the anionic polymerization of methyl cyclobutene-1-carboxylate to produce polymers with cyclobutane units, showcasing applications in material science and engineering (Kitayama et al., 2004).

  • Catalytic Hydrogenation : Research into the synthesis of (S)-(+)-2-(N-benzylamino)butan-1-ol from its Schiff base by catalytic hydrogenation over palladium highlights the compound's significance in resolving agents for optically active compounds, with potential applications in medicinal chemistry (Hegedüs et al., 2015).

properties

IUPAC Name

1-[(butan-2-ylamino)methyl]cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-3-8(2)10-7-9(11)5-4-6-9/h8,10-11H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLMRAEQWRQRMBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCC1(CCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[(Butan-2-yl)amino]methyl}cyclobutan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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